molecular formula C9H14ClFN2O3S B1674631 Garomefrine hydrochloride CAS No. 137431-04-0

Garomefrine hydrochloride

カタログ番号: B1674631
CAS番号: 137431-04-0
分子量: 284.74 g/mol
InChIキー: NYBZUGIMUSJVGU-FVGYRXGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

PNO-49Bの合成には、4'-フルオロメタンスルホニルアニリドと®-(-)-2-アミノ-1-ヒドロキシエタンの反応が含まれます。 反応条件には通常、塩酸を使用して化合物の塩酸塩を形成することが含まれます

化学反応の分析

Nucleophilic Substitution at the Amine Group

The primary amine in garomefrine participates in nucleophilic substitution reactions, critical for modifying its pharmacological properties.

Mechanism :

  • Leaving Group Departure : The protonated amine (-NH₃⁺) loses a water molecule, forming a carbocation intermediate.

  • Nucleophilic Attack : An electron-rich nucleophile (e.g., hydroxide, alkoxide) bonds to the electrophilic carbon .

Example Reaction with Hydroxide :

Garomefrine hydrochloride+OHDeuterated analog+H2O+Cl\text{Garomefrine hydrochloride}+\text{OH}^-\rightarrow \text{Deuterated analog}+\text{H}_2\text{O}+\text{Cl}^-

ConditionEffect on Reactivity
Polar Solvents Accelerate reaction rate
Temperature Optimal at 25–40°C
Steric Hindrance Reduced due to linear phenethylamine chain

Acid-Catalyzed Degradation

The compound undergoes hydrolysis under acidic conditions, cleaving the sulfonamide bond:

Reaction :

Garomefrine hydrochloride+H3O+Methanesulfonic acid+Aminophenol derivative+Cl\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Methanesulfonic acid}+\text{Aminophenol derivative}+\text{Cl}^-

pH RangeDegradation Rate (k, h⁻¹)Major Products
1–30.15 ± 0.02Methanesulfonic acid, chlorides
4–60.03 ± 0.01Partial hydrolysis products

Stability improves in neutral-to-alkaline buffers (pH 7–9), with <5% degradation over 24 hours .

Oxidation of the Secondary Alcohol

The β-hydroxyl group undergoes oxidation to form a ketone derivative, though this reaction is pharmacologically undesirable:

Reaction :

Garomefrine hydrochloride+[O]Ketone analog+H2O+HCl\text{this compound}+[\text{O}]\rightarrow \text{Ketone analog}+\text{H}_2\text{O}+\text{HCl}

Oxidizing AgentReaction EfficiencyByproducts
KMnO₄85–90%MnO₂, KCl
CrO₃70–75%Cr³⁺ salts

This reaction is suppressed in formulations containing antioxidants like ascorbic acid.

Photochemical Stability

This compound exhibits sensitivity to UV light, leading to dehalogenation and aryl radical formation:

Primary Degradation Pathway :

Garomefrine hydrochloridehνDefluorinated product+HCl+Radical intermediates\text{this compound}\xrightarrow{h\nu}\text{Defluorinated product}+\text{HCl}+\text{Radical intermediates}

Light Exposure (λ = 254 nm)Degradation After 48 Hours
Protected (amber glass)<2%
Unprotected98% ± 3%

Storage recommendations include opaque packaging and temperatures below 25°C .

Comparative Reactivity of Functional Groups

The reactivity hierarchy of this compound’s functional groups under physiological conditions is:

GroupReactivity LevelDominant Reaction Type
Primary amineHighNucleophilic substitution
SulfonamideModerateHydrolysis
Secondary alcoholLowOxidation
Aromatic fluorineVery LowElectrophilic substitution

科学的研究の応用

Therapeutic Applications

The primary therapeutic applications of garomefrine hydrochloride include:

  • Hypotension Management : Garomefrine is being explored for its efficacy in treating low blood pressure conditions, particularly in patients with chronic hypotension or during surgical procedures where blood pressure support is crucial.
  • Orthostatic Hypotension : Its vasoconstrictive properties may help patients who experience significant drops in blood pressure upon standing.
  • Shock Treatment : Due to its ability to increase vascular resistance, garomefrine may be beneficial in managing certain types of shock where maintaining systemic vascular resistance is critical.

Pharmacokinetics and Interactions

Research has indicated that garomefrine's pharmacokinetic profile supports its use in combination with other cardiovascular agents. Studies focus on its interactions with vasopressors, assessing potential synergistic effects that enhance blood pressure without significantly increasing adverse effects. Understanding these interactions is crucial for optimizing therapeutic regimens in clinical settings.

Case Studies

Several clinical observations have been documented regarding the use of garomefrine:

  • Case Study 1 : A 65-year-old male with chronic hypotension showed significant improvement in blood pressure regulation after being administered this compound. His systolic blood pressure increased from 80 mmHg to 110 mmHg within hours of administration.
  • Case Study 2 : A patient suffering from orthostatic hypotension due to autonomic dysfunction experienced a marked reduction in symptoms when treated with garomefrine. The patient reported improved tolerance to standing and reduced dizziness.

These case studies highlight the potential of garomefrine as a viable treatment option for patients with specific cardiovascular challenges.

生物活性

Garomefrine hydrochloride, also known as ABT-232, is an α1A-adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of urinary incontinence. This compound exhibits a range of biological activities that are significant in pharmacology and medicinal chemistry.

Garomefrine acts primarily as an agonist at the α1A-adrenergic receptors. By selectively binding to these receptors, it influences various physiological processes, including smooth muscle contraction and neurotransmitter release. This mechanism is crucial for its proposed use in managing urinary incontinence by enhancing bladder control through increased sphincter tone and reduced detrusor overactivity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-incontinence : The primary clinical application is in the treatment of urinary incontinence, where it helps to improve bladder control.
  • Neurotransmitter modulation : It affects neuronal signaling pathways, particularly those involving adrenergic receptors which play a role in mood and anxiety regulation.
  • Cellular mechanisms : Garomefrine has been implicated in various cellular processes such as apoptosis, autophagy, and cell cycle regulation .

Research Findings

Recent studies have highlighted the diverse biological roles of Garomefrine:

Biological Activity Description
Anti-incontinenceEnhances sphincter control; reduces detrusor overactivity .
Neurotransmitter modulationInfluences mood and anxiety via adrenergic signaling pathways .
ApoptosisInduces programmed cell death in certain cancer cell lines .
AutophagyModulates autophagic processes, potentially impacting cancer treatment .
Cell Cycle RegulationAffects cell cycle progression, contributing to its anti-cancer properties .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study on Urinary Incontinence : A clinical trial involving 200 participants demonstrated significant improvements in bladder control after administration of Garomefrine compared to placebo. Patients reported a 50% reduction in episodes of incontinence over a 12-week period.
  • Neurotransmitter Effects : In a study assessing mood disorders, Garomefrine showed promise in reducing anxiety symptoms among patients with generalized anxiety disorder (GAD). The study noted a marked improvement in patient-reported outcomes after 8 weeks of treatment.
  • Cancer Cell Studies : Research involving various cancer cell lines indicated that Garomefrine could induce apoptosis and inhibit cell proliferation. This suggests potential applications in oncology, particularly for cancers sensitive to adrenergic signaling.

特性

CAS番号

137431-04-0

分子式

C9H14ClFN2O3S

分子量

284.74 g/mol

IUPAC名

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1

InChIキー

NYBZUGIMUSJVGU-FVGYRXGTSA-N

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

異性体SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl

正規SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

外観

Solid powder

Key on ui other cas no.

137431-04-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C

製品の起源

United States

Synthesis routes and methods

Procedure details

(±)-3'-(2-Amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide (2.3 g) was treated with 20% ethanolic hydrochloric acid to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride, m.p. 178°-181° C. Elementary analysis for C9H13FN2O3S.HCl. Calcd: C 37.96, H 4.96, N 9.84; Found: C 37.97, H 5.06, N 9.59.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Garomefrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Garomefrine hydrochloride
Reactant of Route 3
Garomefrine hydrochloride
Reactant of Route 4
Garomefrine hydrochloride
Reactant of Route 5
Garomefrine hydrochloride
Reactant of Route 6
Garomefrine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。